molecular formula C13H16ClNO2 B11509480 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide

3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide

Cat. No.: B11509480
M. Wt: 253.72 g/mol
InChI Key: KDGHYXCICWUTDR-UHFFFAOYSA-N
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Description

3-Chloro-N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]propanamide is an organic compound that features a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzopyran derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of benzopyran derivatives with biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzopyran ring system may play a role in binding to specific sites, while the amide group could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

3-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide

InChI

InChI=1S/C13H16ClNO2/c14-7-5-13(16)15-9-12-11-4-2-1-3-10(11)6-8-17-12/h1-4,12H,5-9H2,(H,15,16)

InChI Key

KDGHYXCICWUTDR-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)CCCl

Origin of Product

United States

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